molecular formula C10H16N2O3 B13259798 3-[2-(Piperidin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione

3-[2-(Piperidin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione

Cat. No.: B13259798
M. Wt: 212.25 g/mol
InChI Key: CWMOSJCCLASMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(Piperidin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione is a heterocyclic compound that features both piperidine and oxazolidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common motif in many bioactive molecules, contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Piperidin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with oxazolidine precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dimethylformamide (DMF) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of high-throughput screening and optimization of reaction conditions can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Piperidin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted piperidine derivatives .

Scientific Research Applications

3-[2-(Piperidin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(Piperidin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the oxazolidine ring may contribute to the compound’s ability to inhibit certain enzymes, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Piperidin-2-yl)ethyl]-1,3-oxazolidine-2,4-dione is unique due to the combination of both piperidine and oxazolidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

3-(2-piperidin-2-ylethyl)-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C10H16N2O3/c13-9-7-15-10(14)12(9)6-4-8-3-1-2-5-11-8/h8,11H,1-7H2

InChI Key

CWMOSJCCLASMBX-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CCN2C(=O)COC2=O

Origin of Product

United States

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